molecular formula C15H17NO B8451319 4-(4-Methoxymethylene cyclohexyl)-benzonitrile

4-(4-Methoxymethylene cyclohexyl)-benzonitrile

Cat. No. B8451319
M. Wt: 227.30 g/mol
InChI Key: QYLGTCULRPATII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxymethylene cyclohexyl)-benzonitrile is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxymethylene cyclohexyl)-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxymethylene cyclohexyl)-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methoxymethylene cyclohexyl)-benzonitrile

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[4-(methoxymethylidene)cyclohexyl]benzonitrile

InChI

InChI=1S/C15H17NO/c1-17-11-13-4-8-15(9-5-13)14-6-2-12(10-16)3-7-14/h2-3,6-7,11,15H,4-5,8-9H2,1H3

InChI Key

QYLGTCULRPATII-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC(CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.4 g of triphenyl-methoxymethyl-phosphonium chloride were suspended in 60 ml of t-butyl methyl ether while gassing with argon in a sulphonation flask equipped with a thermometer, a mechanical stirrer, a dropping funnel and a solid substance addition tube and the suspension was treated with 3.6 g of solid potassium t-butylate at -10° C. within 10 minutes. After completion of the addition the mixture was stirred for a further 30 minutes at -10° C. then the deep orange, heterogeneous reaction mixture was treated dropwise at 0° C. with a solution of 4.2 g of 4-(p-cyanophenyl)cyclohexanone in 50 ml of absolute tetrahydrofuran. The reaction mixture was subsequently stirred for a futher 2 hours at room temperature, then poured into 500 ml of hexane and filtered. Low-pressure chromatography (0.5 bar) of the concentrated residue (7.1 g) on silica gel with ethyl acetate/petroleum ether (vol. 5:95) gave 4.5 g (94%) of p-[4-(methoxymethylene)cyclohexyl]benzonitrile as a colourless oil; purity 95%, Rf-value (ethyl acetate/petroleum ether vol. 1:9) 0.30.
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

10.4 g of methoxymethyl-triphenylphosphonium chloride were suspended in 60 ml of t-butyl methyl ether while gassing with argon in a sulphonation flask equipped with a thermometer, a mechanical stirrer, a dropping funnel and a solid substance addition tube and the suspension was treated with 3.6 g of solid potassium t-butylate at -10° C. within 10 minutes. After completion of the addition the mixture was stirred for a further 30 minutes at -10° C. to 0° C. and then the deep orange, heterogeneous reaction mixture was treated dropwise at 0° C. with a solution of 4.2 g of 4-(p-cyanophenyl)cyclohexanone in 50 ml of absolute tetrahydrofuran. The reaction mixture was subsequently stirred for a further 2 hours at room temperature, then poured into 500 ml of hexane and filtered. Low-pressure chromatography (0.5 bar) of the concentrated residue (7.1 g) on silica gel with ethyl acetate/petroleum ether (vol. 5:95) gave 4.5 g (94%) of p-[4-(methoxymethylene)cyclohexyl]benzonitrile as a colourless oil; purity 95%, Rf-value (ethyl acetate/petroleum ether vol. 1:9) 0.30.
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

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